molecular formula C17H15NO3 B5545681 3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)acrylamide CAS No. 5360-28-1

3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)acrylamide

Cat. No. B5545681
CAS RN: 5360-28-1
M. Wt: 281.30 g/mol
InChI Key: SNIXRRLICYCCRP-VQHVLOKHSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)acrylamide" often involves condensation reactions under specific conditions. For instance, a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized with a high yield from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions (Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often elucidated using NMR spectroscopy and single-crystal X-ray diffraction. These techniques provide detailed insights into the arrangement of atoms and the stereochemistry of the molecules, which is crucial for understanding their reactivity and properties. For example, crystal structure analysis of related compounds reveals the importance of hydrogen bonding and π-π interactions in stabilizing the molecular structure (Sharma et al., 2016).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, including Claisen-Schmidt condensation and cyclization, to yield compounds with potential biological activities. These reactions are facilitated by the presence of functional groups in the acrylamide structure, allowing for the synthesis of a wide range of chemical entities with diverse properties (Patel & Panchal, 2012).

Scientific Research Applications

Controlled Radical Polymerization

Homopolymers of monosubstituted acrylamides, including those with amino acid moieties in the side chain (such as N-acryloyl-l-phenylalanine methyl ester), have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the formation of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, indicating potential for precision polymer design and synthesis in material science applications (H. Mori, K. Sutoh, T. Endo, 2005).

Synthesis and Biological Activity

A series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides were designed, synthesized, and identified as nanomolar inhibitors of human histone deacetylases. These compounds demonstrate significant biological activity, including hyperacetylation of histones H3 and H4, and induction of p21(waf), showing promise for therapeutic applications in cancer treatment (J. Bressi et al., 2010).

Supramolecular Polymer Complexes

Novel ligands and their polymeric complexes have been synthesized and characterized, revealing insights into the design of materials with potential applications in biomedicine and molecular biology. For instance, the preparation and characterization of supramolecular copper(II) polymeric complexes of biologically active monomers derived from novel sulfa drugs indicate a pathway towards creating materials with specific therapeutic functionalities (A. El-Sonbati et al., 2018).

Chiral Stationary Phases

Enantiopure acrylamide derivatives have been synthesized and used to create chiral stationary phases (CSPs) for high-performance liquid chromatography. These CSPs exhibit improved chromatographic performances and enantioselectivity, highlighting the potential for applications in analytical chemistry and the pharmaceutical industry (Y. Tian et al., 2010).

Solar Cell Applications

Organic sensitizers comprising donor, electron-conducting, and anchoring groups have been engineered and synthesized for solar cell applications. The development of such sensitizers demonstrates the potential for improving the efficiency of solar energy conversion, marking a significant advancement in renewable energy technologies (Sanghoon Kim et al., 2006).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-4-2-3-5-14(12)18-17(19)9-7-13-6-8-15-16(10-13)21-11-20-15/h2-10H,11H2,1H3,(H,18,19)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIXRRLICYCCRP-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351158
Record name ST50183046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide

CAS RN

5360-28-1
Record name ST50183046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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